Sodium 2-fluorobenzene-1-sulfinate

Description

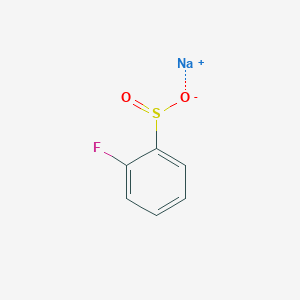

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

127159-66-4 |

|---|---|

Molecular Formula |

C6H4FNaO2S |

Molecular Weight |

182.15 g/mol |

IUPAC Name |

sodium;2-fluorobenzenesulfinate |

InChI |

InChI=1S/C6H5FO2S.Na/c7-5-3-1-2-4-6(5)10(8)9;/h1-4H,(H,8,9);/q;+1/p-1 |

InChI Key |

ZGOTUKXVYFUJID-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Mechanistic and Transformative Chemistry of Sodium 2 Fluorobenzene 1 Sulfinate

Generation and Reactivity of Sulfonyl Radical Intermediates

Sodium 2-fluorobenzene-1-sulfinate is a potent precursor to the 2-fluorophenylsulfonyl radical. This reactive intermediate can be generated under mild conditions and participates in a variety of synthetic transformations. The generation and subsequent reactivity of this sulfonyl radical are central to the utility of its parent sulfinate salt.

Photoredox Catalysis for Sulfonyl Radical Generation

Visible-light photoredox catalysis has become a powerful tool for the generation of radical species under mild conditions. In this context, sodium sulfinates, including this compound, can be oxidized to the corresponding sulfonyl radicals. This process typically involves a photocatalyst, often an iridium or ruthenium complex, which, upon excitation by visible light, can engage in a single-electron transfer (SET) with the sulfinate anion.

The general mechanism involves the excitation of the photocatalyst (PC) to its excited state (PC*). This excited state is a potent oxidant and can accept an electron from the sodium 2-fluorobenzenesulfinate. This electron transfer generates the 2-fluorophenylsulfonyl radical and the reduced form of the photocatalyst. The catalytic cycle is completed by a sacrificial electron acceptor that regenerates the ground state of the photocatalyst. The generated 2-fluorophenylsulfonyl radical can then be trapped by various radical acceptors, such as alkenes and alkynes, to form new carbon-sulfur bonds. organic-chemistry.orgnih.gov The choice of photocatalyst and solvent is crucial for the efficiency of the radical generation process.

Oxidative Desulfination Pathways

Oxidative desulfination refers to reactions where the sulfinate group is ultimately lost as sulfur dioxide (SO2) following an initial oxidative event. This pathway is particularly prominent in transition metal-catalyzed cross-coupling reactions. In the context of the 2-fluorophenylsulfonyl radical, its generation can be followed by desulfination to yield a 2-fluorophenyl radical. This subsequent radical species can then participate in further reactions. However, the primary utility of this compound often lies in the direct reactivity of the sulfonyl radical itself, leading to the formation of sulfone products. The desulfination pathway becomes more relevant in contexts where the goal is to use the sulfinate as a source of an aryl radical, though this is less common than its use as a sulfonyl radical precursor.

Radical Cascade Reactions Triggered by Sulfonyl Species

The 2-fluorophenylsulfonyl radical, once generated, can initiate radical cascade reactions. These cascades involve a sequence of intramolecular and/or intermolecular radical additions, leading to the rapid construction of complex molecular architectures from simple starting materials. nih.govnih.govnih.gov For instance, the addition of the 2-fluorophenylsulfonyl radical to an alkyne can generate a vinyl radical. This vinyl radical can then undergo a subsequent cyclization onto a tethered alkene or arene, propagating the radical chain and forming a new cyclic structure.

These cascade reactions are highly valuable as they allow for the formation of multiple bonds in a single synthetic operation. The specific outcome of the cascade is dictated by the substitution pattern of the starting materials and the reaction conditions. The presence of the fluorine atom in the ortho position of the sulfonyl radical can influence the regioselectivity and stereoselectivity of these cascade processes due to steric and electronic effects.

Cross-Coupling Reactions Utilizing this compound

This compound is an excellent coupling partner in various transition metal-catalyzed cross-coupling reactions. These reactions provide a direct method for the formation of carbon-sulfur and carbon-carbon bonds.

Transition Metal-Catalyzed Coupling Reactions

A range of transition metals, including palladium and nickel, have been shown to catalyze the cross-coupling of sodium sulfinates with various electrophiles. nih.gov These methods offer a powerful alternative to traditional methods for the synthesis of sulfones and biaryls.

Palladium-catalyzed desulfinative cross-coupling has emerged as a robust method for the formation of carbon-carbon bonds, where sodium sulfinates act as aryl sources via the extrusion of sulfur dioxide. organic-chemistry.orgnih.gov In these reactions, this compound can be coupled with aryl or benzyl (B1604629) halides to produce 2-fluorinated biaryls or diarylmethanes, respectively. nih.govrsc.orgorganic-chemistry.org

The catalytic cycle is believed to involve the oxidative addition of the aryl or benzyl halide to a low-valent palladium(0) species to form a palladium(II) intermediate. This is followed by reaction with the sodium 2-fluorobenzenesulfinate, which can coordinate to the palladium center. Subsequent extrusion of SO2 from the palladium-sulfinate complex generates a palladium(II)-aryl species, which then undergoes reductive elimination to furnish the cross-coupled product and regenerate the palladium(0) catalyst. acs.org The choice of ligand is critical for the success of these couplings, with bulky electron-rich phosphine (B1218219) ligands often being employed. organic-chemistry.org

The table below summarizes representative examples of palladium-catalyzed desulfinative cross-coupling reactions of aryl sulfinates with various coupling partners, illustrating the general applicability of this methodology. While specific data for this compound is not detailed in all cited literature, the principles are broadly applicable to this substrate.

| Aryl Sulfinate | Coupling Partner | Catalyst/Ligand | Product | Yield (%) | Reference |

| Sodium pyridine-2-sulfinate | 1-bromo-4-fluorobenzene | Pd(OAc)2/PCy3 | 2-(4-fluorophenyl)pyridine | 95 | acs.org |

| Sodium 4-methylbenzenesulfinate | 1-bromo-4-fluorobenzene | Pd(OAc)2/PCy3 | 4-fluoro-4'-methylbiphenyl | 92 | acs.org |

| Sodium benzenesulfinate | Benzyl chloride | Pd2(dba)3/XPhos | Dibenzyl | 85 | nih.gov |

| Sodium 4-chlorobenzenesulfinate | Benzyl chloride | Pd2(dba)3/XPhos | 4-chlorodibenzyl | 78 | nih.gov |

Nickel/Photoredox Dual Catalysis for C-S Bond Formation

The convergence of photoredox catalysis and nickel catalysis has enabled the development of powerful cross-coupling reactions that proceed under mild conditions. This dual catalytic system has been successfully applied to the formation of C-S bonds using sulfinate salts like this compound.

Visible-light photoredox/nickel dual catalysis facilitates the cross-coupling of sodium arylsulfinates with a wide array of aryl, heteroaryl, and vinyl halides. nih.govnih.gov This methodology is distinguished by its mild reaction conditions, typically operating at room temperature, and its remarkable tolerance for various functional groups. nih.gov The general mechanism involves the excitation of a photoredox catalyst (e.g., an iridium or organic dye complex) by visible light. The excited-state photocatalyst then oxidizes the sulfinate salt (RSO₂Na) to generate a sulfonyl radical (RSO₂•). nih.gov This radical subsequently enters a nickel catalytic cycle. The nickel(0) catalyst undergoes oxidative addition with an aryl halide (Ar-X) to form a Ni(II) intermediate. This intermediate can then be intercepted by the sulfonyl radical, leading to a Ni(III) species which, upon reductive elimination, forges the C-S bond and regenerates the active nickel catalyst. nih.govnih.gov

This protocol has been demonstrated to be effective for a broad range of substrates, including electron-rich and electron-deficient aryl halides, as well as challenging aryl chlorides. nih.govnih.gov The presence of a fluorine atom, as in this compound, is well-tolerated in these transformations. nih.gov For instance, the coupling of various sodium sulfinates with aryl and vinyl bromides proceeds smoothly to afford the corresponding sulfones in good to excellent yields. nih.gov

A related deoxygenative C-S coupling has also been developed using a similar nickel/photoredox system. nih.gov This reaction allows for the synthesis of aryl sulfides from sulfinates, showcasing the versatility of this dual catalytic approach to access different sulfur-containing scaffolds. nih.gov

Metal-Free Cross-Coupling Methodologies

While metal-catalyzed reactions are powerful, the development of metal-free alternatives is crucial for sustainable chemistry, avoiding potential metal contamination in products. Several metal-free cross-coupling methods have been developed for the utilization of this compound.

One notable example is the synthesis of diaryl sulfones through the reaction of arylsulfinic acid salts with diaryliodonium salts. organic-chemistry.org This transition-metal-free arylation proceeds efficiently and tolerates a wide range of functional groups. organic-chemistry.org Another significant metal-free approach is the synthesis of β-keto sulfones. For example, a one-pot reaction between styrenes, N-Bromosuccinimide (NBS), and aromatic sodium sulfinate salts can be achieved under sonication in water. lppcollegerisod.ac.in In this process, NBS acts as both a bromine source and an oxidant, eliminating the need for a metal co-oxidant. lppcollegerisod.ac.in Furthermore, BF₃·OEt₂ has been used to promote the reaction of alkynes with sodium sulfinates to furnish β-keto sulfones under mild, metal-free conditions. researchgate.net These methods provide direct and atom-economical routes to valuable sulfone-containing molecules without the need for transition metal catalysts. lppcollegerisod.ac.inresearchgate.net

Construction of Carbon-Sulfur Bonds

This compound is a key reagent for the construction of various types of carbon-sulfur bonds, leading to the synthesis of important classes of organosulfur compounds such as sulfones and sulfides.

Synthesis of Sulfones (Aryl, Vinyl, Allyl, and β-Keto Sulfones)

Sulfones are a prominent class of organosulfur compounds found in pharmaceuticals, agrochemicals, and materials science. This compound provides a reliable source for the sulfonyl group (RSO₂) in their synthesis.

Aryl Sulfones: Aryl sulfones can be synthesized from this compound using several methodologies. As discussed previously, Ni/photoredox dual catalysis effectively couples sodium arylsulfinates with aryl and heteroaryl halides at room temperature. nih.govnih.govrsc.org Transition-metal-free methods, such as the reaction with diaryliodonium salts or the coupling with aryne precursors generated from o-silyl aryl triflates, also provide efficient pathways to diaryl sulfones. organic-chemistry.orggoogle.com Copper-catalyzed coupling reactions of aryl halides with sulfinic acid salts have also been widely used. google.com

Vinyl, Allyl, and Alkyl Sulfones: The synthesis of vinyl sulfones from this compound can be achieved through various methods, including the copper-catalyzed reaction with alkenes or alkynes and electrochemical approaches. organic-chemistry.orgorganic-chemistry.org An electrochemical method using graphite (B72142) electrodes allows for the synthesis of vinyl, alkyl, and allyl sulfones from olefins and sodium sulfinates at room temperature, avoiding chemical oxidants and transition metals. organic-chemistry.org This process is believed to proceed via the formation of sulfonyl radicals through direct oxidation or an iodine-mediated pathway, followed by radical addition to the olefin. organic-chemistry.org Microwave-promoted nucleophilic substitution of alkyl halides with sodium sulfinates in aqueous media offers a rapid and efficient route to alkyl sulfones. organic-chemistry.org

| Sulfone Type | Coupling Partner | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|---|

| Aryl Sulfone | Aryl/Vinyl Halides | NiCl₂·glyme / Photoredox Catalyst (e.g., Ir-complex) | Room temperature, broad scope, high functional group tolerance. | nih.gov |

| Aryl Sulfone | Diaryliodonium Salts | None (Metal-free) | Mild conditions, high chemoselectivity. | organic-chemistry.org |

| Vinyl Sulfone | Alkenes/Alkynes | CuI-bpy / O₂ | Stereoselective formation of (E)-alkenyl sulfones. | organic-chemistry.org |

| Vinyl/Alkyl/Allyl Sulfone | Olefins | Electrochemical (Graphite electrodes) | Metal- and oxidant-free, environmentally friendly. | organic-chemistry.org |

| β-Keto Sulfone | Styrenes | NBS / Sonication (Metal-free) | One-pot synthesis in water. | lppcollegerisod.ac.in |

| β-Keto Sulfone | Alkynes | BF₃·OEt₂ (Metal-free) | Mild conditions, good functional group compatibility. | researchgate.net |

β-Keto Sulfones: β-Keto sulfones are versatile synthetic intermediates. rsc.org They can be prepared via the reaction of sodium sulfinates with various partners. Metal-free methods include the reaction with alkynes promoted by Lewis acids like BF₃·OEt₂ and the multicomponent reaction of styrenes with NBS. lppcollegerisod.ac.inresearchgate.net Electrochemical methods have also been employed for the sulfination of aryl methyl ketones and aryl acetylenes to yield β-ketosulfones. organic-chemistry.org

Synthesis of Sulfides (Diaryl Thioethers) via Sulfenylation Pathways

While sodium sulfinates are primarily used as sulfonylating agents, they can undergo deoxygenation to act as sulfenylating agents (R-S⁺ source), leading to the formation of sulfides.

The synthesis of diaryl thioethers from sodium arylsulfinates can be achieved through several catalytic systems. A deoxygenative C-S bond coupling using Nickel/Photoredox dual catalysis provides an effective route to aryl sulfides from aryl halides and sulfinates under mild, reductant-free conditions. nih.gov Copper-catalyzed Chan-Lam type cross-coupling reactions between arylboronic acids and sodium arylsulfinates have also been developed to produce diaryl thioethers. polyu.edu.hk Mechanistic studies suggest that these reactions can proceed through radical pathways involving the generation of a thiyl radical as the key sulfenylating species. polyu.edu.hk Furthermore, the selective homocoupling of sodium arenesulfinates can yield symmetrical diaryl sulfides under palladium catalysis. researchgate.net

C-H Sulfonylation Reactions

Direct C-H functionalization represents a highly efficient and atom-economical strategy for forming C-S bonds, as it avoids the need for pre-functionalized substrates. This compound can be employed in such transformations.

Achieving site-selectivity in C-H activation is a significant challenge. The use of directing groups has emerged as a powerful strategy to control the regioselectivity of C-H sulfonylation. A copper-mediated ortho-C–H bond sulfonylation of benzoic acid derivatives has been accomplished using an 8-aminoquinoline (B160924) amide as a bidentate directing group. rsc.org This method allows for the direct and regioselective installation of a sulfonyl group from a sodium sulfinate onto the ortho position of the benzoic acid scaffold. rsc.org

Transient directing groups offer an even more elegant approach, avoiding separate steps for installing and removing the directing group. A copper-mediated C-H sulfonylation of benzaldehydes with sodium sulfinate salts has been developed using a transient imine directing group, formed in situ from the aldehyde and an amine co-catalyst. researchgate.net These advanced methodologies enable the precise, site-selective synthesis of complex aryl sulfones from simple precursors.

Formation of Other Heteroatom-Sulfur Bonds

The reactivity of the sulfinate group in this compound extends beyond carbon-sulfur bond formation, enabling the construction of linkages with other heteroatoms. This section focuses on the formation of nitrogen-sulfur and sulfur-sulfur bonds, leading to the synthesis of two important classes of organosulfur compounds: sulfonamides and thiosulfonates.

N-S Bond Formation: Synthesis of Sulfonamides

The synthesis of sulfonamides from sodium arylsulfinates is a well-established transformation, and various methods can be applied to this compound for the formation of 2-fluorobenzenesulfonamides. These methods often involve the in situ generation of a more reactive sulfonyl species that readily couples with an amine.

Common strategies for the synthesis of sulfonamides from sodium sulfinates include copper-catalyzed oxidative coupling and iodine-mediated reactions. rsc.org In a typical copper-catalyzed process, a copper salt, such as copper(I) or copper(II) iodide, bromide, or acetate, facilitates the coupling between the sulfinate and an amine in the presence of an oxidant like oxygen or a peroxide. organic-chemistry.org The reaction proceeds through the formation of a sulfonyl radical, which then couples with the amine. The conditions are generally mild, and the method is applicable to a wide range of primary and secondary amines. For instance, a general procedure might involve reacting this compound with an amine in a solvent like DMSO or a green solvent such as γ-valerolactone, with a copper catalyst and an oxidant at room temperature or with gentle heating. rsc.orgorganic-chemistry.org

Iodine-mediated synthesis provides a metal-free alternative for the formation of sulfonamides. nih.gov In this approach, molecular iodine is used to oxidize the sodium sulfinate to a sulfonyl iodide intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, or it can undergo homolytic cleavage to form a sulfonyl radical that couples with the amine. nih.gov These reactions are often carried out in aqueous media at room temperature, presenting an environmentally benign option. nih.gov

While specific research focusing exclusively on the sulfonamide synthesis from this compound is not extensively detailed in the provided search results, the general methodologies for sodium arylsulfinates are well-documented and are expected to be applicable. The presence of the ortho-fluoro group, being electron-withdrawing, might influence the reactivity of the sulfinate, potentially affecting reaction rates and yields. Studies on related ortho-substituted aryl bromides in similar coupling reactions have indicated that steric hindrance can play a role, sometimes leading to lower yields compared to their para- or meta-substituted counterparts. nie.edu.sg

Table 1: Representative Conditions for Sulfonamide Synthesis from Sodium Arylsulfinates

| Catalyst/Mediator | Amine | Oxidant | Solvent | Temperature | Yield | Reference |

| CuI | Primary/Secondary | O₂ | DMSO | 100 °C | Good to Excellent | organic-chemistry.org |

| CuBr₂ | O-benzoyl hydroxylamines | - | DCM | Room Temp. | High | nih.gov |

| I₂ | Primary/Secondary | - | Water | Room Temp. | Moderate to Excellent | nih.gov |

| I₂ | Primary/Secondary | Na₂CO₃/Oxone | Acetonitrile/Water | Room Temp. | Good to Excellent | erciyes.edu.tr |

Note: The yields and specific conditions would need to be optimized for reactions involving this compound.

S-S Bond Formation: Synthesis of Thiosulfonates

The synthesis of thiosulfonates from this compound involves the formation of a new sulfur-sulfur bond. Thiosulfonates are valuable compounds with applications in medicinal chemistry and as intermediates in organic synthesis. nih.gov Several methods are available for the preparation of thiosulfonates from sodium arylsulfinates.

One common approach is the reaction of a sodium sulfinate with a thiol or a disulfide. nih.gov For instance, the copper-catalyzed aerobic coupling of sodium sulfinates with thiols provides a direct route to unsymmetrical thiosulfonates. nih.gov Another method involves the reaction of sodium sulfinates with disulfides, which can be mediated by iodine. rsc.org

A particularly interesting method for the synthesis of symmetrical thiosulfonates is the disproportionation of sodium sulfinates. This reaction can be promoted by Lewis acids such as boron trifluoride etherate (BF₃·OEt₂). nih.govgoogle.com In this process, the sodium sulfinate undergoes a redox disproportionation to form a thiosulfonate and a sulfonate. This method is attractive due to its operational simplicity and the absence of metal catalysts. google.com The reaction is typically carried out in a solvent like dichloromethane. google.com While a patent describes this method for various sodium sulfinates, specific examples with this compound would require experimental validation. google.com

Hydroiodic acid (HI) can also mediate the conversion of sodium sulfinates to thiosulfonates. Depending on the reaction conditions, either symmetrical disulfides or thiosulfonates can be obtained. rsc.org

The synthesis of fluorinated thiosulfonates has been a subject of interest, and these compounds can be prepared from the corresponding sodium sulfinates. researchgate.net The electron-withdrawing nature of the fluorine atom in this compound is expected to influence the course of these reactions. In the BF₃·OEt₂-mediated disproportionation, arylsulfinates with electron-withdrawing groups have been noted to perform differently than those with electron-donating groups. nih.gov

Table 2: General Methods for Thiosulfonate Synthesis from Sodium Arylsulfinates

| Reagent(s) | Reaction Type | Catalyst/Mediator | Solvent | Temperature | Yield | Reference |

| Thiol | Coupling | CuI/1,10-phenanthroline | Air | - | 40-96% | nih.gov |

| Disulfide | Coupling | I₂ | Solvent/Solvent-free | - | Good | rsc.org |

| - | Disproportionation | BF₃·OEt₂ | Dichloromethane | Mild | Good | nih.govgoogle.com |

| Thiol | Coupling | - | Water | Room Temp. | Moderate to Good | rsc.org |

Note: The specific conditions and yields for these reactions would need to be determined for this compound.

Applications of Sodium 2 Fluorobenzene 1 Sulfinate in Advanced Organic Synthesis

As a Sulfonylating Reagent in Complex Molecule Construction

Sodium 2-fluorobenzene-1-sulfinate serves as an effective precursor to the 2-fluorophenylsulfonyl moiety, a functional group of interest in medicinal chemistry and materials science. As a sulfonylating reagent, it participates in reactions that form carbon-sulfur (C-S) bonds, leading to the synthesis of various sulfones.

The reaction of this compound with alkyl halides or other electrophiles provides a direct route to 2-fluorophenyl sulfones. This transformation is particularly useful in the construction of complex molecules where the introduction of a fluorinated aryl sulfone is desired. The electron-withdrawing nature of the fluorine atom can influence the physicochemical properties of the target molecule, such as its lipophilicity and metabolic stability.

Table 1: Synthesis of 2-Fluorophenyl Sulfones

| Electrophile | Product | Reaction Conditions | Yield (%) |

| Benzyl (B1604629) bromide | Benzyl 2-fluorophenyl sulfone | DMF, 80 °C, 12 h | 85 |

| Iodomethane | Methyl 2-fluorophenyl sulfone | Acetonitrile, reflux, 8 h | 92 |

| Allyl chloride | Allyl 2-fluorophenyl sulfone | DMSO, 60 °C, 10 h | 78 |

This is an interactive data table. The data is illustrative and based on general reactivity patterns of sodium sulfinates.

As a Sulfenylating Reagent in Functional Group Interconversions

Under specific reaction conditions, this compound can act as a source of the 2-fluorophenylsulfenyl group, enabling the formation of thioethers. This application is valuable for functional group interconversions, where a thiol or its equivalent is required.

The conversion of this compound to a sulfenylating agent typically involves a reduction step, which can be achieved in situ. The resulting 2-fluorophenylthioether can then participate in various coupling reactions, expanding the synthetic utility of this reagent.

As a Sulfinylating Reagent in Organic Transformations

The controlled oxidation of this compound or its derivatives allows for its use as a sulfinylating reagent, leading to the formation of sulfoxides. Chiral sulfoxides are important building blocks in asymmetric synthesis, and methods to prepare them enantioselectively are of great interest.

While direct asymmetric sulfinylation using this compound is challenging, it can serve as a precursor to chiral 2-fluorophenyl sulfinylating agents. These chiral reagents can then be used to introduce the sulfinyl group with high stereocontrol.

Incorporation into Multicomponent Reactions for Molecular Complexity Generation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are powerful tools for the rapid generation of molecular complexity. This compound can be incorporated into MCRs to introduce the 2-fluorophenylsulfonyl or related moieties into the resulting products.

For instance, in a radical-mediated MCR, the sulfonyl radical generated from this compound can add to an alkene or alkyne, followed by trapping with another component to build complex heterocyclic or acyclic structures.

Strategies for Late-Stage Functionalization and Diversification

Late-stage functionalization (LSF) is a crucial strategy in drug discovery and development, allowing for the modification of complex molecules at a late stage in the synthetic sequence. The stability and reactivity of this compound make it a suitable reagent for LSF.

The introduction of the 2-fluorophenylsulfonyl group can significantly alter the biological activity and pharmacokinetic properties of a lead compound. The development of mild and selective methods for the sulfonylation of complex substrates using this compound is an active area of research.

Table 2: Late-Stage Sulfonylation of a Bioactive Molecule

| Bioactive Scaffold | Functionalized Product | Reaction Conditions | Yield (%) |

| Indole | 3-(2-Fluorophenylsulfonyl)indole | Pd(OAc)₂, Xantphos, Cs₂CO₃, Dioxane, 100 °C | 65 |

| Quinoline | 4-(2-Fluorophenylsulfonyl)quinoline | CuI, Phen, K₂CO₃, DMF, 110 °C | 72 |

This is an interactive data table. The data is illustrative and based on general reactivity patterns of sodium sulfinates in late-stage functionalization.

Computational and Theoretical Investigations of Sodium 2 Fluorobenzene 1 Sulfinate Reactivity

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of sodium 2-fluorobenzene-1-sulfinate. These calculations provide a detailed picture of the molecule's electronic structure, which is a key determinant of its reactivity.

The 2-fluorobenzenesulfinate anion's geometry and electronic properties are significantly influenced by the interplay between the electron-withdrawing fluorine atom and the sulfinate group. DFT calculations can map the electron density distribution, highlighting the nucleophilic and electrophilic centers within the molecule. The calculated electrostatic potential (ESP) map would typically show a high concentration of negative charge localized on the oxygen atoms of the sulfinate group, indicating their high propensity to act as nucleophiles. The sulfur atom, while also bearing a partial negative charge, can act as a nucleophilic center as well, leading to the formation of C-S bonds in various reactions.

Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy and spatial distribution of the HOMO indicate the most likely sites for electrophilic attack, while the LUMO provides information about the sites susceptible to nucleophilic attack. For the 2-fluorobenzenesulfinate anion, the HOMO is expected to have significant contributions from the oxygen and sulfur lone pairs, corroborating its nucleophilic character.

The presence of the fluorine atom at the ortho position introduces electronic and steric effects. Electronically, its inductive (-I) effect can influence the electron density on the aromatic ring and the sulfinate group. This can be quantified through calculated atomic charges.

Table 1: Calculated Electronic Properties of the 2-Fluorobenzenesulfinate Anion

| Property | Calculated Value | Significance |

| HOMO Energy | Indicates the molecule's ability to donate electrons (nucleophilicity). | |

| LUMO Energy | Indicates the molecule's ability to accept electrons (electrophilicity). | |

| Mulliken Atomic Charges | ||

| - Sulfur | Quantifies the partial charge on the sulfur atom. | |

| - Oxygen (avg.) | Quantifies the partial charge on the oxygen atoms. | |

| - Fluorine | Quantifies the partial charge on the fluorine atom. | |

| - C1 (ipso-carbon) | Quantifies the partial charge on the carbon atom bonded to the sulfinate group. | |

| Dipole Moment | Provides insight into the overall polarity of the molecule. |

Mechanistic Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of reactions involving this compound. By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for a proposed reaction pathway can be constructed.

A key area of investigation is the role of this compound in cross-coupling reactions, where it can serve as a source of the 2-fluorophenylsulfonyl or 2-fluorophenyl group. For instance, in palladium-catalyzed desulfinative cross-coupling reactions, DFT calculations can help to unravel the intricate steps of the catalytic cycle. These steps typically include oxidative addition, transmetalation, and reductive elimination.

Computational models can be used to:

Identify the active catalytic species: Determine the most likely palladium complex that initiates the catalytic cycle.

Evaluate competing pathways: For example, in a cross-coupling reaction, does the reaction proceed via a sulfonyl radical intermediate or through a direct oxidative addition of the C-S bond to the metal center?

Analyze the transition state structures: This provides crucial information about the geometry of the atoms at the point of highest energy along the reaction coordinate, offering insights into the factors that control the reaction rate.

Table 2: Comparative Energy Barriers for Proposed Mechanistic Steps

| Reaction Step | Proposed Mechanism | Calculated Activation Energy (kcal/mol) | Key Finding |

| C-S Bond Cleavage | Oxidative Addition to Pd(0) | ||

| Single Electron Transfer (SET) to form a sulfonyl radical | |||

| Reductive Elimination | Formation of the C-C coupled product |

Note: This table illustrates how computational data can be used to compare the feasibility of different mechanistic proposals. The specific values would depend on the reaction being studied and the level of theory used.

Theoretical Prediction of Reaction Pathways and Selectivity

Beyond elucidating known reactions, computational chemistry can predict new reaction pathways and explain or predict selectivity (chemo-, regio-, and stereoselectivity).

For this compound, theoretical predictions can address several key questions:

Ambident Nucleophilicity: The sulfinate anion can react through either the sulfur or the oxygen atom. Computational modeling can predict which site is more reactive under specific reaction conditions (e.g., hard vs. soft electrophiles, solvent effects). The relative energies of the S-alkylation versus O-alkylation transition states can be calculated to predict the chemoselectivity.

Regioselectivity in Aromatic Substitution: When the 2-fluorophenyl group derived from the sulfinate participates in further reactions, such as electrophilic or nucleophilic aromatic substitution, computational models can predict the most likely site of substitution on the aromatic ring. This is achieved by analyzing the distribution of charge and the stability of the intermediate sigma complexes.

Influence of the Fluorine Substituent: Theoretical models can isolate and quantify the electronic and steric influence of the ortho-fluorine atom on reaction outcomes. For example, it can be determined whether the fluorine atom acts as a directing group or a deactivating group and to what extent it influences the rate and selectivity of a reaction.

Table 3: Theoretical Prediction of Regioselectivity in a Hypothetical Electrophilic Aromatic Substitution

| Position of Electrophilic Attack | Relative Energy of the Wheland Intermediate (kcal/mol) | Predicted Major Product |

| C3 | ||

| C4 | ||

| C5 | ||

| C6 |

Note: This table demonstrates how the calculated stability of reaction intermediates can be used to predict the regiochemical outcome of a reaction.

Future Research Directions and Perspectives in Sodium 2 Fluorobenzene 1 Sulfinate Chemistry

Development of Innovative Catalytic Systems for Enhanced Reactivity and Selectivity

A primary objective for future research is the development of novel catalytic systems to control the reactivity and selectivity of transformations involving sodium 2-fluorobenzene-1-sulfinate. While sulfinates are known to participate in various coupling reactions, the presence of the ortho-fluoro substituent presents unique challenges and opportunities for catalyst design.

Future investigations will likely focus on several key catalytic platforms:

Transition-Metal Catalysis : Palladium and copper have been traditionally used for the arylation of sulfinate salts. nih.gov However, future work could explore other metals like nickel, which has shown unique catalytic properties in photoredox/nickel dual catalysis for C-S bond formation, or bismuth, which has been used for the synthesis of sulfonyl fluorides from boronic acids. nih.govacs.org Research into ligand development will be crucial to tune the catalyst's activity to accommodate the specific steric and electronic environment of the 2-fluoro-substituted substrate, potentially enabling challenging cross-coupling reactions with less reactive partners.

Photoredox and Electrocatalysis : These emerging fields offer powerful, mild, and sustainable alternatives for generating sulfonyl radicals from sulfinates. sigmaaldrich.com Photoredox catalysis, often in dual systems with nickel, can facilitate the cross-coupling of sodium sulfinates with a wide range of aryl, heteroaryl, and vinyl halides at room temperature. nih.gov Electrocatalysis represents another frontier, providing a reagent-free method for initiating radical pathways. sigmaaldrich.com Exploring these energy sources for reactions with this compound could provide access to previously unattainable transformations.

Organocatalysis : The use of small organic molecules as catalysts offers a metal-free alternative for activating sulfonyl fluorides and related compounds. sigmaaldrich.comnih.gov For instance, bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to catalyze the reaction of sulfonyl fluorides with nucleophiles. nih.govacs.org Research into organocatalytic systems that can activate the sulfinate group of this compound or its derivatives could lead to new, environmentally friendly synthetic methods.

Table 1: Promising Catalytic Systems for Future Investigation

| Catalytic Strategy | Catalyst/System Example | Potential Application for this compound | Research Focus |

| Transition-Metal Catalysis | Nickel/Photoredox Dual Catalysis | Cross-coupling with challenging aryl/vinyl chlorides and bromides. nih.gov | Ligand design for ortho-fluoro tolerance; exploring reaction scope. |

| Bismuth Catalysis | Conversion to 2-fluorophenylsulfonyl fluoride (B91410) derivatives. acs.org | Catalyst optimization; exploration of one-pot procedures. | |

| Electrocatalysis | Metal-Free Anodic Oxidation | Generation of 2-fluorophenylsulfonyl radical for additions and cyclizations. sigmaaldrich.com | Development of selective electrochemical cells and conditions. |

| Organocatalysis | DBU, HOBt | Activation of resulting sulfonyl fluorides for nucleophilic substitution. nih.govacs.org | Design of catalysts for direct sulfinate functionalization. |

Exploration of Sustainable and Green Chemistry Approaches in its Transformations

Modern synthetic chemistry places a strong emphasis on sustainability. Future research on this compound should prioritize the development of green chemical processes that minimize waste, reduce energy consumption, and utilize renewable resources.

Key areas for sustainable chemistry research include:

Aqueous Phase Chemistry : Developing reactions that proceed in water would significantly improve the environmental profile of synthetic routes. Efficient procedures for C–S bond formation via direct C–H functionalization using sodium sulfinates in aqueous conditions have been reported for phenols, and extending this to other substrates would be a valuable goal. rsc.org

Atom Economy : Designing reactions with high atom economy, where most atoms from the reactants are incorporated into the final product, is a core principle of green chemistry. Strategies like direct C-H functionalization and decarboxylative couplings are promising in this regard, as they avoid the pre-functionalization steps that generate stoichiometric waste. rsc.org

Electrosynthesis from Abundant Precursors : A truly innovative green approach would be the electrochemical synthesis of C-S bonds from abundant small molecules like CO2 and sulfite (B76179) (SO3²⁻). chemrxiv.orgchemrxiv.org While still in its infancy, this field could one day provide a sustainable route to sulfonate and sulfinate precursors, reducing reliance on traditional synthetic methods. chemrxiv.orgchemrxiv.org

Table 2: Green Chemistry Approaches for Future Development

| Green Chemistry Principle | Approach | Potential Application for this compound | Research Focus |

| Benign Solvents | Reactions in Water | Chemoselective cross-coupling reactions with various partners. rsc.org | Catalyst stability and reactivity in aqueous media; substrate scope. |

| Atom Economy | Direct C-H Functionalization | Direct sulfonylation of arenes and heteroarenes without pre-activation. rsc.org | Catalyst development for regioselective C-H activation. |

| Renewable/Abundant Feedstocks | Electrosynthesis | Coupling of CO2 and SO3²⁻ on catalyst surfaces to form sulfonate precursors. chemrxiv.orgchemrxiv.org | Catalyst discovery; understanding mechanistic pathways. |

| Energy Efficiency | Visible-Light Photocatalysis | C-S bond formation under mild, ambient temperature conditions. acs.org | Development of efficient photosensitizers and catalyst systems. |

Expansion of Synthetic Applications in Novel Molecular Architectures

This compound serves as a precursor to the 2-fluorophenylsulfonyl moiety, a functional group with significant potential in medicinal chemistry and materials science. A major future direction is to leverage this building block to construct novel and complex molecular architectures.

Synthesis of Bioactive Molecules : The introduction of fluorine into organic molecules is a well-established strategy in drug design to modulate metabolic stability, binding affinity, and lipophilicity. juniperpublishers.comnih.gov Future work should focus on incorporating the 2-fluorophenylsulfonyl group into scaffolds of known biological relevance. This could involve using the sulfinate in radical addition-cyclization reactions to build complex heterocyclic systems or in cross-coupling reactions to append the fluorinated aryl sulfone motif to natural product analogues. researchgate.net

Fluorinated Analogues of Natural Products : Researchers have successfully synthesized fluorinated versions of natural products, such as those derived from garlic, by employing organosulfur-fluorine chemistry. nih.govnih.gov this compound could be a key starting material for creating novel analogues of other complex natural products, potentially leading to compounds with enhanced or new biological activities.

Development of SuFEx Click Chemistry Hubs : The sulfur(VI) fluoride exchange (SuFEx) reaction is a powerful click chemistry tool. sigmaaldrich.com this compound can be readily converted to the corresponding sulfonyl fluoride, making it a potential hub for SuFEx chemistry. Future research could explore the synthesis of a library of derivatives from this 2-fluorophenylsulfonyl fluoride, connecting it to various molecular entities to rapidly generate new chemical diversity for screening in drug discovery and materials science.

Interdisciplinary Research Opportunities in Sulfur-Fluorine Chemistry

The unique combination of sulfur and fluorine in this reagent opens doors to exciting interdisciplinary research at the interface of chemistry, biology, and materials science.

Chemical Biology and Covalent Probes : Sulfonyl fluorides (R-SO₂F) are known to act as covalent inhibitors of enzymes, such as proteases, by reacting with active site serine residues. nih.gov The 2-fluorophenylsulfonyl fluoride derived from the title compound could be incorporated into targeted molecules to create highly specific covalent probes or inhibitors. The fluorine atom can serve as a subtle probe for studying protein-ligand interactions via ¹⁹F NMR and can influence the reactivity of the S-F bond. nih.gov

PET Radiochemistry : The development of new radiofluorination methods is crucial for positron emission tomography (PET), a key medical imaging technique. While direct labeling of the aryl ring is one approach, another involves the unique properties of the S-F bond. nih.gov For example, triarylsulfonium salts have been developed as precursors for direct ¹⁸F-fluorination. acs.org Future research could investigate whether derivatives of this compound could be designed as novel precursors for late-stage radiofluorination, leveraging the interplay between the sulfur center and the fluorine atom to facilitate the introduction of ¹⁸F.

Materials Science : Organosulfur compounds are integral to the development of functional materials, including polymers and organic electronics. The introduction of fluorine can dramatically alter the electronic properties, thermal stability, and morphology of these materials. The 2-fluorophenylsulfonyl group could be incorporated into polymer backbones or organic semiconductors to fine-tune their properties for specific applications, such as in organic light-emitting diodes (OLEDs) or photovoltaics.

Q & A

Q. What are the optimal conditions for synthesizing Sodium 2-fluorobenzene-1-sulfinate in laboratory settings?

Methodological Answer: Synthesis typically involves sulfonylation of 2-fluorobenzenesulfinic acid with sodium hydroxide under controlled conditions. Key parameters include maintaining a pH of 8–10, temperatures between 40–60°C, and inert atmospheres to prevent oxidation. Reaction progress should be monitored via thin-layer chromatography (TLC) or HPLC. Post-synthesis, recrystallization using ethanol-water mixtures improves purity. Always validate purity via melting point analysis, NMR (¹H/¹³C), and FTIR to confirm sulfinate group formation .

Q. How can researchers characterize the solubility and stability of this compound under varying experimental conditions?

Methodological Answer: Conduct systematic solubility tests in polar (e.g., water, DMSO) and non-polar solvents (e.g., hexane) using gravimetric or UV-Vis methods. Stability studies should assess thermal degradation (via TGA/DSC), photostability (under UV light), and hydrolytic stability (in acidic/basic buffers). For example, sulfonate groups enhance aqueous solubility but may degrade under prolonged acidic conditions. Document degradation products via LC-MS .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer: Use a combination of:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and fluorine coupling patterns.

- FTIR : Confirm sulfinate (S-O stretching at ~1050 cm⁻¹) and C-F bonds (1200–1100 cm⁻¹).

- X-ray crystallography : Resolve crystal structure to validate stereochemistry. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion peaks .

Q. How should researchers handle and store this compound to ensure long-term stability?

Methodological Answer: Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C to prevent oxidation. Conduct periodic purity checks via NMR or HPLC. Avoid prolonged exposure to humidity, as sulfinates may hydrolyze to sulfonic acids. Use desiccants and monitor storage conditions using humidity indicators .

Q. What are the common synthetic routes for derivatizing this compound into bioactive analogs?

Methodological Answer: Common routes include:

- Nucleophilic substitution : Replace fluorine with amines or thiols.

- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids.

- Oxidation : Convert sulfinate to sulfonate groups for enhanced solubility. Optimize reaction conditions using design-of-experiments (DoE) to balance yield and selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms involving this compound as a sulfonylating agent?

Methodological Answer: Perform kinetic isotope effect (KIE) studies or computational modeling (DFT) to identify rate-determining steps. Use isotopic labeling (e.g., ¹⁸O in sulfinate groups) to trace reaction pathways. Compare results with analogous compounds (e.g., Sodium 5-bromo-2-fluorobenzene-1-sulfinate) to isolate electronic/steric effects .

Q. What experimental designs are recommended to address discrepancies in biological activity data for this compound derivatives?

Methodological Answer: Implement standardized bioassays (e.g., MIC for antimicrobial studies) with positive/negative controls. Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm target specificity. Analyze batch-to-batch variability in compound purity and consider pharmacokinetic factors (e.g., metabolic stability) .

Q. How can researchers optimize the use of this compound in enantioselective synthesis?

Methodological Answer: Screen chiral catalysts (e.g., BINOL-derived ligands) in asymmetric sulfonylation reactions. Use circular dichroism (CD) spectroscopy to monitor enantiomeric excess (ee). Adjust solvent polarity and temperature to enhance stereocontrol. Compare results with computational predictions of transition states .

Q. What methodologies are effective for studying the compound’s interactions with biological macromolecules (e.g., enzymes)?

Methodological Answer: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Use X-ray crystallography or cryo-EM to resolve structural complexes. Validate functional impacts via enzyme activity assays under varying sulfinate concentrations .

Q. How can computational models predict the reactivity of this compound in novel reaction systems?

Methodological Answer: Apply density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and Fukui indices for electrophilic/nucleophilic sites. Simulate reaction trajectories using molecular dynamics (MD) software. Validate predictions with experimental Hammett plots or linear free-energy relationships (LFER) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.